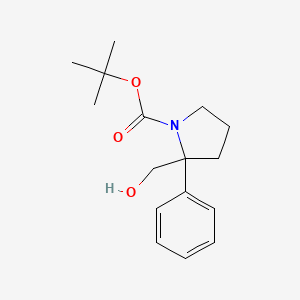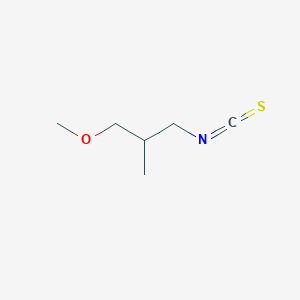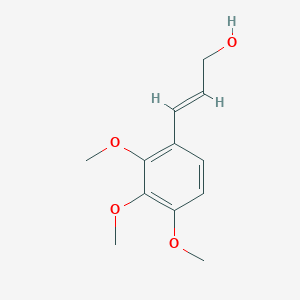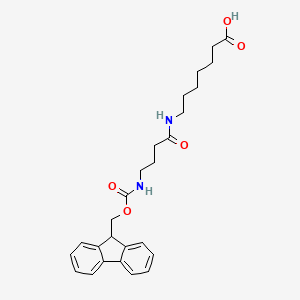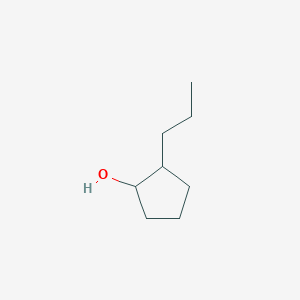
2-Propylcyclopentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propylcyclopentan-1-ol is an organic compound with the molecular formula C8H16O It is a cyclopentanol derivative where a propyl group is attached to the second carbon of the cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Propylcyclopentan-1-ol can be synthesized through several methods. One common approach involves the reduction of 2-propylcyclopentanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of 2-propylcyclopentanone. This process uses a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature to achieve efficient conversion.
Chemical Reactions Analysis
Types of Reactions
2-Propylcyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-propylcyclopentanone using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction can yield different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with halogens or other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Thionyl chloride (SOCl2) in pyridine.
Major Products Formed
Oxidation: 2-Propylcyclopentanone.
Reduction: Various alcohol derivatives.
Substitution: Halogenated cyclopentane derivatives.
Scientific Research Applications
2-Propylcyclopentan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Propylcyclopentan-1-ol involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Propylcyclopentanol: Another cyclopentanol derivative with a propyl group at the first carbon.
Cyclopentanol: The parent compound without any substituents.
2-Methylcyclopentan-1-ol: A similar compound with a methyl group instead of a propyl group.
Uniqueness
2-Propylcyclopentan-1-ol is unique due to its specific structural configuration, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C8H16O |
|---|---|
Molecular Weight |
128.21 g/mol |
IUPAC Name |
2-propylcyclopentan-1-ol |
InChI |
InChI=1S/C8H16O/c1-2-4-7-5-3-6-8(7)9/h7-9H,2-6H2,1H3 |
InChI Key |
MGXMHKAEHINZOI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CCCC1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


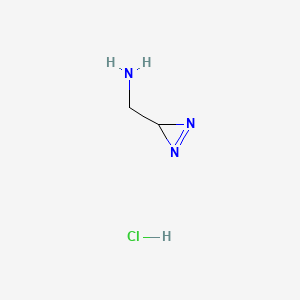
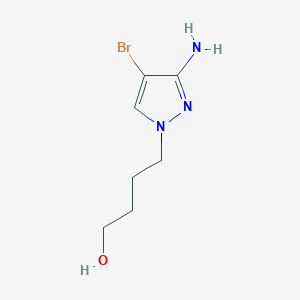
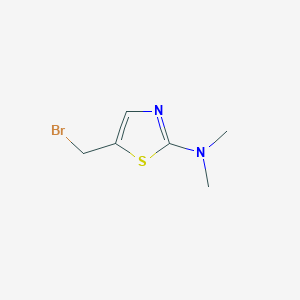
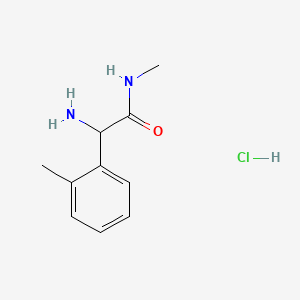
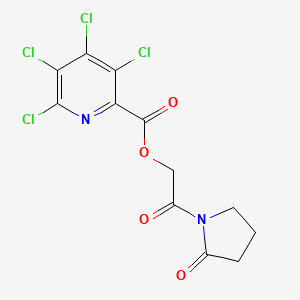
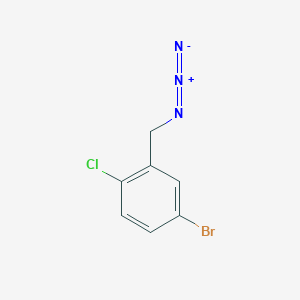
![5-(Methoxycarbonyl)thieno[3,2-b]thiophene-2-carboxylic acid](/img/structure/B13552659.png)
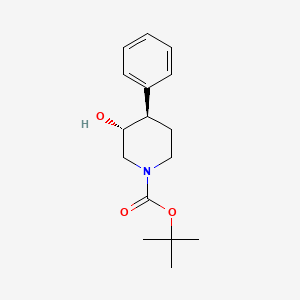
-1,3-thiazol-5-yl]methyl})amine hydrochloride](/img/structure/B13552674.png)
